molecular formula C8H10Br2OS B12068530 1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol

1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol

Cat. No.: B12068530
M. Wt: 314.04 g/mol
InChI Key: KAMICUHRGPCNJT-UHFFFAOYSA-N
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Description

    1-(3,4-Dibromothiophen-2-yl)-2-methylpropan-1-ol: is a chemical compound with the IUPAC name .

  • The compound features a thiophene ring substituted with two bromine atoms and an ethanone group. Thiophenes are heterocyclic aromatic compounds containing a five-membered ring with sulfur (S) in place of one carbon © atom.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction.

  • Scientific Research Applications

      Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.

      Biology and Medicine: Research on its biological activity, potential pharmacological effects, and toxicity is ongoing.

      Industry: Its applications in industry remain to be explored.

  • Mechanism of Action

    • Detailed information on the mechanism of action for this compound is not readily available. Further research is needed to elucidate its effects at the molecular level.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature. its unique structure—combining a brominated thiophene and an ethanone group—sets it apart.

    Properties

    Molecular Formula

    C8H10Br2OS

    Molecular Weight

    314.04 g/mol

    IUPAC Name

    1-(3,4-dibromothiophen-2-yl)-2-methylpropan-1-ol

    InChI

    InChI=1S/C8H10Br2OS/c1-4(2)7(11)8-6(10)5(9)3-12-8/h3-4,7,11H,1-2H3

    InChI Key

    KAMICUHRGPCNJT-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C(C1=C(C(=CS1)Br)Br)O

    Origin of Product

    United States

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